ethyl 5-hydroxy-1-methyl-2-{[(4-methylphenyl)sulfanyl]methyl}-1H-indole-3-carboxylate
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Overview
Description
Ethyl 5-hydroxy-1-methyl-2-{[(4-methylphenyl)sulfanyl]methyl}-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-hydroxy-1-methyl-2-{[(4-methylphenyl)sulfanyl]methyl}-1H-indole-3-carboxylate typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfanyl Group: The 4-methylphenylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the indole core is replaced by the sulfanyl group.
Esterification: The carboxylic acid group on the indole core is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the indole ring can undergo oxidation to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to replace the sulfanyl group.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, indole derivatives are known for their ability to interact with various biological targets. This compound could be used to study the effects of indole derivatives on cellular processes and to develop new bioactive molecules.
Medicine
In medicine, indole derivatives have shown promise as therapeutic agents for a variety of conditions, including cancer, inflammation, and infectious diseases. This compound could be investigated for its potential as a drug candidate.
Industry
In industry, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 5-hydroxy-1-methyl-2-{[(4-methylphenyl)sulfanyl]methyl}-1H-indole-3-carboxylate would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes and receptors, modulating their activity. The sulfanyl and hydroxyl groups could enhance binding affinity and specificity to these targets, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylate: A simpler indole derivative with similar core structure but lacking the sulfanyl and hydroxyl groups.
5-Hydroxyindole: Another indole derivative with a hydroxyl group at the 5-position but without the ester and sulfanyl groups.
4-Methylphenylsulfanylindole: An indole derivative with a sulfanyl group but lacking the ester and hydroxyl groups.
Uniqueness
Ethyl 5-hydroxy-1-methyl-2-{[(4-methylphenyl)sulfanyl]methyl}-1H-indole-3-carboxylate is unique due to the combination of functional groups present in its structure. The presence of both the sulfanyl and hydroxyl groups, along with the ester functionality, provides a unique set of chemical properties that can be exploited for various applications in research and industry.
Properties
Molecular Formula |
C20H21NO3S |
---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
ethyl 5-hydroxy-1-methyl-2-[(4-methylphenyl)sulfanylmethyl]indole-3-carboxylate |
InChI |
InChI=1S/C20H21NO3S/c1-4-24-20(23)19-16-11-14(22)7-10-17(16)21(3)18(19)12-25-15-8-5-13(2)6-9-15/h5-11,22H,4,12H2,1-3H3 |
InChI Key |
QWMXPCIVYAOEIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)C)CSC3=CC=C(C=C3)C |
Origin of Product |
United States |
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